Compound Description: This series of compounds share a common scaffold of a thiadiazole ring substituted at the 2- and 5- positions. These compounds were synthesized and evaluated for their in vitro anti-cancer activity against human cervical cancer cell line (HeLa). Various substituents were introduced at the C-2 and C-5 positions of the thiadiazole ring to explore structure-activity relationships. Among the substituents at C-2, dimethylamino substituent and at C-5 4-methyl phenyl substitutent showed maximum potency []. Relevance: These compounds are structurally related to 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide through the presence of the thiadiazole ring, with variations in substituents at the 2- and 5-positions. The exploration of different substituents at these positions provides insights into the structure-activity relationships for this class of compounds.
Compound Description: This compound, identified as TZ1, emerged as the most potent agent within the series of N-(5-aryl-1,3,4-thiadiazole-2-yl)-2- alkyl/aryl substituted acetamides. It exhibited the highest percentage of cell inhibition (74.85%) against the human cervical cancer cell line (HeLa) [].Relevance: TZ1 shares the core thiadiazole ring structure with 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide. The presence of a p-tolyl group at the 5-position of TZ1 is noteworthy as it is also present in the target compound. The dimethylamino group at the 2-position of TZ1, while different from the thio-linked substituent in the target compound, highlights the potential for diverse substitutions at this position to modulate biological activity.
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)
Compound Description: This compound, also referred to as T0510.3657 or T0, functions as a GPR17 agonist. Researchers investigated its potential as a combinatorial therapeutic agent alongside a phenolic compound and temozolomide (TMZ) for glioblastoma treatment. The combination of T0 with the phenolic compound demonstrated synergistic effects, effectively inhibiting tumor cell proliferation, migration, invasion, and colony-forming ability in glioblastoma cells. Furthermore, this combination induced apoptosis through the intrinsic apoptotic pathway [].Relevance: Although T0510.3657 differs significantly in its core structure from 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, both compounds incorporate a trifluoromethoxyphenyl moiety. This shared structural feature suggests a potential commonality in their physicochemical properties or interactions with biological targets.
Compound Description: This compound emerged as a potential lead molecule for Hepatitis C Virus (HCV) inhibition. It exhibited the highest binding affinity among the screened compounds against the HCV envelope glycoprotein E2, suggesting its potential as an antiviral agent []. Relevance: This compound, along with the target compound 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, both share a trifluoromethylphenyl group linked to an acetamide moiety. The presence of this common structural motif might imply similar binding modes or interactions with target proteins, albeit within different biological contexts.
Compound Description: Flufenacet is a selective herbicide that finds applications in controlling various grass and broadleaf weeds []. It is often employed in combination with other herbicides to enhance its efficacy. Relevance: Flufenacet, in comparison to 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, reveals a common structural feature: the 5-trifluoromethyl-1,3,4-thiadiazole moiety. This shared element suggests a potential for analogous herbicidal properties or mechanisms of action, although the target compound's biological activity remains to be elucidated.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.